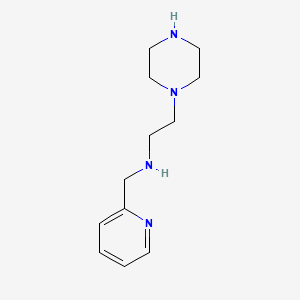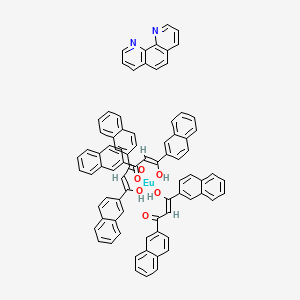
Tris(dinaphthoylmethane)-mono(phenathroline)europium(III)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris(dinaphthoylmethane)-mono(phenathroline)europium(III) is a coordination compound that features europium(III) ion coordinated with three dinaphthoylmethane ligands and one phenanthroline ligand. This compound is known for its luminescent properties, making it valuable in various scientific and industrial applications, particularly in the field of optoelectronics.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Tris(dinaphthoylmethane)-mono(phenathroline)europium(III) typically involves the reaction of europium(III) chloride with dinaphthoylmethane and phenanthroline in an appropriate solvent. The reaction is usually carried out under reflux conditions to ensure complete coordination of the ligands to the europium ion. The product is then purified through recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Types of Reactions:
Oxidation and Reduction: The compound can undergo redox reactions, particularly involving the europium ion.
Substitution: Ligand exchange reactions can occur, where the dinaphthoylmethane or phenanthroline ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Ligand exchange can be facilitated by using excess of the new ligand in a suitable solvent.
Major Products:
Oxidation: Oxidized forms of the ligands or europium ion.
Reduction: Reduced forms of the ligands or europium ion.
Substitution: New coordination compounds with different ligands.
科学的研究の応用
Tris(dinaphthoylmethane)-mono(phenathroline)europium(III) has several applications in scientific research:
Chemistry: Used as a luminescent probe in various analytical techniques.
Biology: Employed in bioimaging due to its strong luminescence.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices
作用機序
The luminescent properties of Tris(dinaphthoylmethane)-mono(phenathroline)europium(III) arise from the efficient energy transfer from the ligands to the europium ion. The dinaphthoylmethane and phenanthroline ligands absorb ultraviolet light and transfer the energy to the europium ion, which then emits light in the visible region. This process involves the excitation of electrons in the ligands, followed by non-radiative energy transfer to the europium ion, and finally, radiative decay of the europium ion to emit light .
類似化合物との比較
Tris(1,3-diphenyl-1,3-propanedionato)(1,10-phenanthroline)europium(III): Similar structure but with different ligands.
Europium(III) coordination polyimide: Contains europium ion coordinated with polyimide and other ligands
Uniqueness: Tris(dinaphthoylmethane)-mono(phenathroline)europium(III) is unique due to its specific combination of ligands, which provides distinct luminescent properties and makes it particularly suitable for applications in optoelectronics and bioimaging.
特性
分子式 |
C81H56EuN2O6 |
|---|---|
分子量 |
1305.3 g/mol |
IUPAC名 |
europium;(Z)-3-hydroxy-1,3-dinaphthalen-2-ylprop-2-en-1-one;1,10-phenanthroline |
InChI |
InChI=1S/3C23H16O2.C12H8N2.Eu/c3*24-22(20-11-9-16-5-1-3-7-18(16)13-20)15-23(25)21-12-10-17-6-2-4-8-19(17)14-21;1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;/h3*1-15,24H;1-8H;/b3*22-15-;; |
InChIキー |
AXJKZZHPAHLROA-AFKSVMDXSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C=CC(=C2)/C(=C/C(=O)C3=CC4=CC=CC=C4C=C3)/O.C1=CC=C2C(=C1)C=CC(=C2)/C(=C/C(=O)C3=CC4=CC=CC=C4C=C3)/O.C1=CC=C2C(=C1)C=CC(=C2)/C(=C/C(=O)C3=CC4=CC=CC=C4C=C3)/O.C1=CC2=C(N=C1)C3=C(C=C2)C=CC=N3.[Eu] |
正規SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=CC(=O)C3=CC4=CC=CC=C4C=C3)O.C1=CC=C2C=C(C=CC2=C1)C(=CC(=O)C3=CC4=CC=CC=C4C=C3)O.C1=CC=C2C=C(C=CC2=C1)C(=CC(=O)C3=CC4=CC=CC=C4C=C3)O.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Eu] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




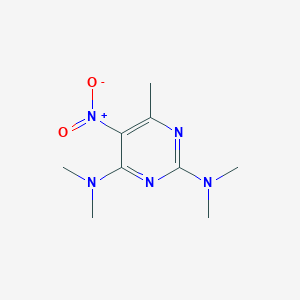
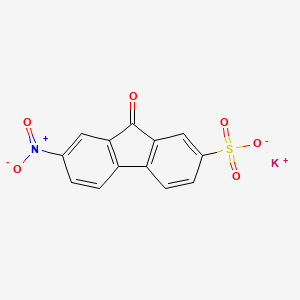
![2,2-Bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]hexafluoropropane](/img/structure/B13777496.png)
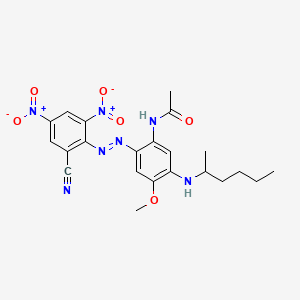
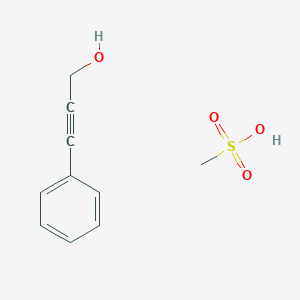

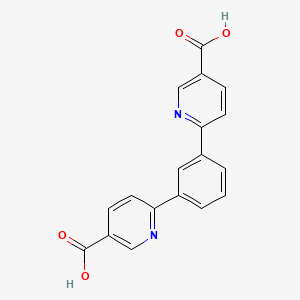
![1-[(2,4-difluorophenyl)sulfonyl]Pyrrolidine](/img/structure/B13777508.png)
![1H-Pyrazole-3-carboxylic acid, 4-benz[cd]indol-2-yl-4,5-dihydro-5-oxo-, ethyl ester](/img/structure/B13777527.png)
![Hexanamide, N-[3-[(12-aminododecyl)amino]propyl]-6-[(1-oxohexyl)amino]-](/img/structure/B13777528.png)
